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Introduction: The MET Proto-oncogene
The MET proto-oncogene, located on chromosome 7q21-31, encodes a crucial receptor

tyrosine kinase known as c-Met or hepatocyte growth factor (HGF) receptor.[1][2] Under normal

physiological conditions, the binding of its only known ligand, HGF, to the c-Met receptor

activates a cascade of intracellular signaling pathways.[1][3] These pathways are essential for

various cellular functions, including proliferation, motility, migration, and invasion, playing a vital

role in embryonic development, tissue regeneration, and wound healing.[2][3][4]

However, aberrant activation of the c-Met pathway is a well-established driver in the

progression of numerous human cancers.[5][6] This dysregulation can occur through several

genetic mechanisms, including gene amplification, point mutations, and mutations leading to

exon skipping.[2][7] These alterations result in constitutive activation of the receptor, promoting

tumor growth, angiogenesis, invasion, and metastasis, making MET a critical target for

therapeutic intervention in oncology.[1][5][7] This guide provides a detailed overview of the

primary genetic variants of MET, their functional consequences, and the experimental protocols

used for their detection.

Major Genetic Variants and Their Oncogenic Effects
Dysregulation of MET signaling in cancer occurs through various genetic alterations that render

the pathway constitutively active, driving malignancy.[1]
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MET Exon 14 Skipping (METex14)
Mutations affecting the splice sites of MET exon 14 can lead to its removal from the final mRNA

transcript, an event known as MET exon 14 skipping.[8] This alteration is a significant

oncogenic driver, particularly in non-small cell lung cancer (NSCLC).[9][10][11] The region of

the c-Met protein encoded by exon 14 includes the juxtamembrane domain, which contains

tyrosine residue Y1003.[3][4] This residue is a critical docking site for the E3 ubiquitin ligase c-

CBL, which targets the receptor for degradation.[3][4] The loss of this domain impairs receptor

internalization and degradation, leading to increased c-Met protein stability and prolonged

downstream signaling, which promotes uncontrolled cell growth.[8][12]

METex14 skipping is most common in adenocarcinoma and pulmonary sarcomatoid carcinoma

subtypes of NSCLC.[8][12] Its presence is a predictive biomarker for response to targeted

therapies, including FDA-approved MET inhibitors like capmatinib and tepotinib.[9]

MET Gene Amplification
MET amplification refers to an increase in the copy number of the MET gene, which leads to

overexpression of the c-Met receptor on the cell surface.[7][8] This high density of receptors

can result in ligand-independent dimerization and autophosphorylation, causing constitutive

activation of the signaling pathway.[5] MET amplification is observed in a variety of solid

tumors, including lung, gastric, and renal cancers.[4] It is not only a primary oncogenic driver

but also a recognized mechanism of acquired resistance to EGFR tyrosine kinase inhibitors

(TKIs) in NSCLC.[12][13] High-level MET amplification can predict a better response to MET-

targeted therapies.[8]

Activating Point Mutations
Point mutations in the MET gene can occur in several domains of the receptor, leading to its

activation. These can be either somatic or germline.[2]

Tyrosine Kinase (TK) Domain Mutations: Germline mutations in the TK domain are strongly

associated with hereditary papillary renal cell carcinoma. Somatic mutations in this domain

have been identified in various sporadic cancers and can lead to constitutive kinase activity.

[7]
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Juxtamembrane and SEMA Domain Mutations: Somatic mutations have also been found in

the juxtamembrane and the extracellular SEMA domains.[14] Mutations such as N375S in

the SEMA domain and R988C or T1010I in the juxtamembrane domain can alter receptor

conformation or ligand binding, contributing to oncogenic activation.[2][15]

Quantitative Data Summary
The prevalence of MET alterations varies significantly across different cancer types and patient

populations. The choice of detection method also impacts the reported frequencies.

Table 1: Prevalence of Major MET Genetic Variants in Selected Cancers

Cancer Type MET Alteration Prevalence References

Non-Small Cell Lung

Cancer (NSCLC)
METex14 Skipping

~3% in
Adenocarcinoma,
1-2% in Squamous,
13-22% in
Sarcomatoid

[8][12]

MET Amplification
1-5% (as a primary

driver)
[1][8]

MET Overexpression 37-67% [1]

Gastroesophageal

Cancer
MET Amplification

1.5-8.3% (detected by

FISH)
[13]

Renal Cell Carcinoma

(RCC)
MET Amplification

~14.8% (in clear cell

RCC)
[16]

Germline TK

Mutations

100% in Hereditary

Papillary RCC

Breast Cancer MET Overexpression 20-30% [1]

Genitourinary Cancers

(Mixed)
MET Amplification ~7.2% [16]

| | N375S Mutation (Germline) | ~5.6% |[16] |
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Table 2: Comparison of Detection Methods for METex14

Method Principle
Detection Rate
Comparison

References

DNA-based NGS

Sequences MET
exon 14 and
flanking intronic
regions to identify
splice site
mutations.

Detects the
underlying genetic
cause. May miss
non-canonical
intronic mutations
if primer design is
not
comprehensive.

[9][10]

RNA-based NGS

Directly sequences

the transcriptome to

identify the fusion of

exon 13 to exon 15

transcripts.

Generally more

sensitive and accurate

as it detects the direct

result of skipping,

overcoming

challenges of broad

intronic coverage. Can

yield higher detection

rates.

[10][11][12]

| RT-PCR | Uses specific primers to amplify the exon 13-15 fusion junction. | A targeted and

sensitive approach but requires RNA of sufficient quality and may not be as comprehensive as

NGS. |[11][17] |

HGF/c-Met Signaling Pathway
Upon HGF binding, the c-Met receptor dimerizes and undergoes autophosphorylation at key

tyrosine residues (Y1234, Y1235) in its kinase domain.[4] This event triggers the recruitment of

adaptor proteins and the activation of multiple downstream signaling cascades. The primary

pathways include:

RAS/MAPK Pathway: Activated via phosphorylation of Y1356, this pathway primarily drives

cell proliferation.[3][4]
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PI3K/AKT Pathway: Activated via Y1349, this axis is crucial for cell survival and migration.[3]

[4]

STAT Pathway: Direct binding and phosphorylation of STAT3 leads to its dimerization,

nuclear translocation, and transcription of genes involved in invasion.[3]

Negative regulation is critically controlled by the c-CBL E3 ligase, which is recruited to a

phosphorylated Y1003 in the juxtamembrane domain, leading to ubiquitination and subsequent

degradation of the receptor.[3][4]
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Diagram 1: The HGF/c-Met Signaling Cascade.

Experimental Protocols
Accurate detection of MET alterations is essential for guiding treatment decisions. The

following sections detail the standard methodologies.

Protocol: Detection of MET Gene Amplification by FISH
Fluorescence In Situ Hybridization (FISH) is the gold standard for assessing MET gene copy

number.[9][18] The protocol quantifies the ratio of MET gene signals to a control centromeric
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probe for chromosome 7 (CEN7).

Methodology:

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5

µm) are mounted on slides.

Pre-treatment: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope

retrieval and protease digestion to expose the nuclear DNA.

Probe Hybridization: A dual-color probe set is applied. One probe specifically labels the MET

gene locus (e.g., with a red fluorophore), and the second probe labels the centromeric region

of chromosome 7 (CEN7) (e.g., with a green fluorophore).[9] The slides are co-denatured to

separate DNA strands and hybridized overnight.

Post-Hybridization Washes: Stringent washes are performed to remove non-specifically

bound probes. Slides are counterstained with DAPI to visualize cell nuclei.

Signal Enumeration: Slides are analyzed under a fluorescence microscope. In at least 50-

100 non-overlapping tumor cell nuclei, the number of red (MET) and green (CEN7) signals

are counted.[18]

Data Interpretation: The MET/CEN7 ratio is calculated for each cell and then averaged. A

specimen is typically categorized as amplified if the MET/CEN7 ratio is ≥2.0.[13]
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Diagram 2: Workflow for MET Amplification Detection by FISH.

Protocol: Detection of METex14 Skipping by RNA-based
NGS
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RNA-based Next-Generation Sequencing (NGS) is a highly sensitive method for detecting

METex14 skipping events, as it directly identifies the resulting aberrant transcript.[10][11]

Methodology:

RNA Extraction: Total RNA is extracted from FFPE tumor tissue or a fresh biopsy. RNA

quality and quantity are assessed.

Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA)

using a reverse transcriptase enzyme.

Library Preparation: A sequencing library is prepared from the cDNA. For targeted analysis,

methods like anchored multiplex PCR or hybrid capture are used. These approaches enrich

for the MET transcript and other genes of interest. The key is to capture sequences that span

the exon 13 and exon 15 junction.

Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina). Millions

of short reads representing the original RNA transcripts are generated.

Bioinformatic Analysis:

Quality Control: Raw sequencing reads are filtered to remove low-quality data.

Alignment: Reads are aligned to the human reference genome/transcriptome.

Variant Calling: Specialized algorithms search for reads that map discontinuously, with one

part aligning to MET exon 13 and the other to MET exon 15. The presence of such

"spanning reads" confirms the METex14 skipping event.

Reporting: The presence or absence of the MET exon 13-15 fusion transcript is reported.
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Diagram 3: Workflow for METex14 Detection by RNA-based NGS.
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Conclusion
The MET proto-oncogene is a pivotal player in both normal cellular function and oncology.

Genetic alterations such as exon 14 skipping, gene amplification, and activating mutations

transform MET into a potent oncogenic driver across a spectrum of human cancers.[4][7] A

thorough understanding of these variants and their functional consequences is paramount for

advancing cancer research. Furthermore, the use of robust and sensitive detection

methodologies is critical for accurately identifying patients who may benefit from the growing

arsenal of targeted MET inhibitors, thereby paving the way for more precise and effective

cancer therapies.[9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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